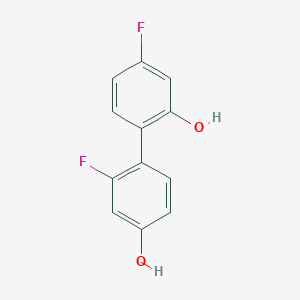![molecular formula C9H7BrF3NO2 B6146913 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine CAS No. 1060813-22-0](/img/new.no-structure.jpg)
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a dioxolane ring at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine typically involves multiple steps. One common method includes the bromination of 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides due to its unique chemical properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used in chemical biology research to study the interactions of small molecules with biological targets.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- 5-bromo-2-fluoropyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl-dioxolane moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
1060813-22-0 |
|---|---|
Formule moléculaire |
C9H7BrF3NO2 |
Poids moléculaire |
298.06 g/mol |
Nom IUPAC |
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-1-2-7(14-5-6)8(9(11,12)13)15-3-4-16-8/h1-2,5H,3-4H2 |
Clé InChI |
WTAHWGFXVJFBAQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(C2=NC=C(C=C2)Br)C(F)(F)F |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



